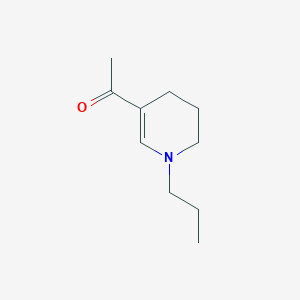
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone
概述
描述
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone, also known as PDP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PDP belongs to the class of pyridine compounds, which are known for their diverse biological activities.
科学研究应用
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been the subject of scientific research due to its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and analgesic effects. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to have antitumor and antibacterial activities.
作用机制
The mechanism of action of 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of oxidative stress. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
生化和生理效应
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to have several biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes and reduce the levels of lipid peroxidation products in cells. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in cells. In addition, 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of using 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone in lab experiments is its high purity and stability. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone can be easily synthesized and purified, making it a reliable compound for research purposes. However, one of the limitations of using 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone is its relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate the mechanisms of action of 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone and to determine its efficacy in animal models and human clinical trials. Another area of interest is the development of novel 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone derivatives with improved pharmacological properties. These derivatives may have increased solubility, bioavailability, and selectivity for specific targets, which could enhance their therapeutic potential. Additionally, the use of 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone in combination with other drugs or therapies may also be explored as a potential treatment strategy.
属性
CAS 编号 |
118850-65-0 |
|---|---|
产品名称 |
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC 名称 |
1-(1-propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h8H,3-7H2,1-2H3 |
InChI 键 |
WENHFASRYOJRFB-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(=C1)C(=O)C |
规范 SMILES |
CCCN1CCCC(=C1)C(=O)C |
同义词 |
Ethanone, 1-(1,4,5,6-tetrahydro-1-propyl-3-pyridinyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

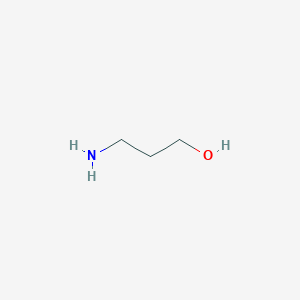
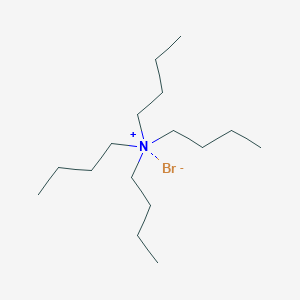
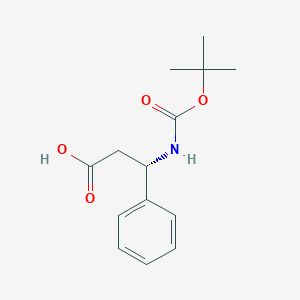
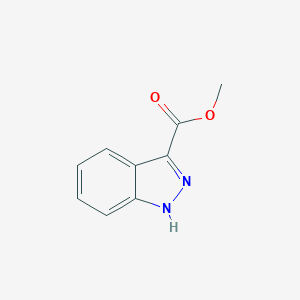


![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
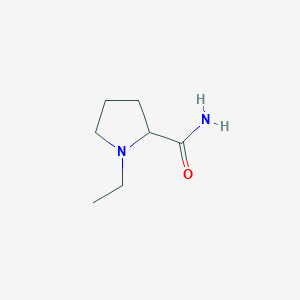

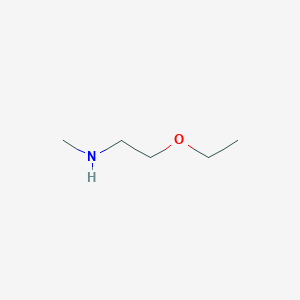

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)